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Compound of Interest

2-Chloro-3-ethynyl-6-
Compound Name:
methylpyridine

Cat. No.: B8067484

Executive Summary

2-Chloro-3-ethynyl-6-methylpyridine (CAS: 1256794-73-6) is a functionalized pyridine
scaffold utilized primarily in medicinal chemistry for the construction of heteroaryl systems via
"Click Chemistry" (CUAAC) or Sonogashira cross-coupling. Its structural utility lies in the
orthogonal reactivity of its substituents: the 2-chloro group allows for nucleophilic aromatic
substitution (

) or palladium-catalyzed coupling, while the 3-ethynyl moiety serves as a handle for
cycloaddition to form triazoles—a key pharmacophore in M4 mAChR positive allosteric
modulators (PAMS).

Chemical Identity & Structural Analysis

Property Data
IUPAC Name 2-Chloro-3-ethynyl-6-methylpyridine
CAS Number 1256794-73-6

Molecular Formula

Molecular Weight 151.59 g/mol
SMILES Cclccc(C#C)c(Chnl
Structural Class Halogenated Alkynyl Pyridine
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Electronic & Steric Features

» Electronic Deficient Ring: The pyridine nitrogen and the electronegative 2-chloro substituent
create a highly electron-deficient C2 position, making it susceptible to nucleophilic attack,
though the 6-methyl group provides slight electron donation (

effect) to modulate this reactivity.

o Alkyne Geometry: The 3-ethynyl group introduces linear geometry and rigid steric bulk, often
used to probe the depth of receptor binding pockets (e.g., the allosteric binding site of M4).

Physical & Physicochemical Properties

Note: Experimental values for this specific intermediate are sparse in open literature. The data
below synthesizes predicted values based on QSPR models and properties of close structural
analogs (e.g., 2-chloro-3-ethynylpyridine).

Property Value / Range Confidence

Physical State

Solid (Crystalline Powder) or
Low-Melting Solid

High (Based on structural
rigidity)

Medium (Analog: 2-chloro-3-

Melting Point 65°C — 75°C (Predicted) o
ethynylpyridine MP ~82°C)
Boiling Point 240°C — 250°C (at 760 mmHg)  High (Predicted)
Density 1.21 + 0.05 g/cm3 High (Predicted)
Soluble in DCM, EtOAc,
Solubility DMSO, MeOH; Insoluble in High

Water

LogP (Octanol/Water)

23-26

High (Lipophilic due to -Cl and
-Me)

pKa (Conjugate Acid)

~1.5-2.0

High (Pyridine N is weakly

basic due to 2-Cl withdrawal)

Synthesis & Experimental Characterization
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The synthesis of 2-Chloro-3-ethynyl-6-methylpyridine typically proceeds via a Sonogashira
coupling of the corresponding 3-bromo precursor, followed by desilylation.

Synthesis Workflow (Graphviz)

Step 1: TMS-Acetylene, Step 2: K2CO3,
] 2y i Pd(PPh3)2CI2, Cul, MeOH, rt y 3. 8
361%?12/“23;?(;?;2 Et3N, 60°C > TMS-Protected Alkyne M» 2 G?rwgtrr?ylspsrtir:j%:g
(CAS: 185017-72-5) i) (Target)

Click to download full resolution via product page

Detailed Protocol
e Coupling (Step 1):

o Reagents: 3-Bromo-2-chloro-6-methylpyridine (1.0 eq), Ethynyltrimethylsilane (1.2 eq),

(5 mol%), Cul (10 mol%),
(solvent/base).

o Conditions: Degas the mixture; heat to 60—80°C under inert atmosphere (

/Ar) for 4-12 hours.

o Workup: Filter through Celite, concentrate, and purify via silica flash chromatography
(Hexane/EtOAC).

o Deprotection (Step 2):
o Reagents: TMS-intermediate,

(1.5 eq), Methanol (MeOH).

o Conditions: Stir at room temperature for 1-2 hours.
o Purification: Dilute with water, extract with DCM, dry over

, and concentrate.[1]

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b8067484?utm_src=pdf-body
https://www.benchchem.com/product/b8067484?utm_src=pdf-body-img
https://patentimages.storage.googleapis.com/af/80/d7/3a3d83f4a00123/US5846907.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8067484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Signature (Expected)
« NMR (400 MHz,

):
o 7.65 (d,

Hz, 1H, H-4)

[¢]

7.15 (d,

Hz, 1H, H-5)

[¢]

3.45 (s, 1H,

C-H)

[¢]

2.55 (s, 3H, -CH
)

e NMR (100 MHz,
):
o Distinct peaks for the alkyne carbons (~82 ppm, ~80 ppm) and the methyl carbon (~24

ppm).

Applications in Drug Discovery

This molecule is a verified intermediate for synthesizing M4 mAChR Positive Allosteric
Modulators (PAMs). The terminal alkyne is reacted with azides (e.qg.,
(azidomethyl)cyclopentane) to form 1,2,3-triazoles, which mimic the amide or urea linkers
found in other GPCR ligands.

Mechanism of Action Pathway
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R-N3
(e.g., Cyclopentyl azide)

2-Chloro-3-ethynyl-
6-methylpyridine

CUuAAC Reaction
(Click Chemistry)

CuSO4 / Na-Ascorbate

1,2,3-Triazole Product
(M4 PAM Ligand)

M4 mAChR
Allosteric Modulation
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Handling, Stability & Safety

» Reactivity: Terminal alkynes can polymerize if exposed to high heat or radical initiators. Store
at 2—-8°C under an inert atmosphere.

 Acidity: The terminal alkyne proton is weakly acidic (

); avoid strong bases unless deprotonation is intended.
o Safety:

o H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May

cause respiratory irritation).

o PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

» To cite this document: BenchChem. [Physical Properties & Synthesis Guide: 2-Chloro-3-
ethynyl-6-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8067484#physical-properties-of-2-chloro-3-ethynyl-6-
methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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